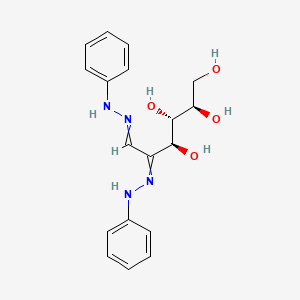
D-Allose phenylosazone
Descripción
D-Allose phenylosazone is a derivative of the rare sugar D-allose, formed by the condensation reaction of D-allose with phenylhydrazine. Phenylosazones are critical in carbohydrate chemistry for identifying and characterizing monosaccharides due to their distinct crystalline structures and melting points. D-Allose itself is a C-3 epimer of D-glucose and belongs to the aldohexose family. It is notable for its rare occurrence in nature and its unique physiological properties, including anticancer, anti-inflammatory, and antioxidative effects . The phenylosazone derivative retains the stereochemical features of D-allose, enabling its use in structural analysis and differentiation from other sugars.
Propiedades
Número CAS |
6164-71-2 |
|---|---|
Fórmula molecular |
C18H22N4O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(2R,3S,4S)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/t16-,17+,18-/m1/s1 |
Clave InChI |
BZVNQJMWJJOFFB-FGTMMUONSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La D-Alosa fenilosa zona se sintetiza haciendo reaccionar la D-Alosa con un exceso de fenilhidrazina. La reacción normalmente implica calentar la mezcla en un medio ácido, lo que facilita la formación del derivado fenilosa zona. La reacción general se puede representar de la siguiente manera:
D-Alosa+3C6H5NHNH2→D-Alosa fenilosa zona+2H2O+C6H5NH2
Métodos de producción industrial: La producción industrial de D-Alosa fenilosa zona no es común debido a la rareza de la propia D-Alosa. La D-Alosa se puede producir biotecnológicamente a partir de D-Psicosa utilizando enzimas específicas como la L-ramnosa isomerasa, la ribosa-5-fosfato isomerasa y la galactosa-6-fosfato isomerasa {_svg_1}.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: La D-Alosa fenilosa zona puede sufrir reacciones de oxidación, donde el grupo aldehído se convierte en un ácido carboxílico.
Reducción: La reducción de la D-Alosa fenilosa zona puede llevar a la formación de los alcoholes correspondientes.
Sustitución: Las reacciones de sustitución pueden ocurrir en la parte fenilhidrazona, dando lugar a diversos derivados.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes suaves como el hipobromito.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos en condiciones ácidas o básicas.
Productos principales:
Oxidación: Ácidos aldónicos.
Reducción: Alditoles.
Sustitución: Derivados de la fenilhidrazona.
Aplicaciones Científicas De Investigación
La D-Alosa fenilosa zona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza para la identificación y caracterización de azúcares mediante cristalografía.
Medicina: Se investiga por sus potenciales efectos terapéuticos, particularmente en el tratamiento del cáncer.
Mecanismo De Acción
El mecanismo de acción de la D-Alosa fenilosa zona implica su interacción con objetivos moleculares y vías específicas. En los sistemas biológicos, la D-Alosa se convierte en D-Alosa-6-fosfato, que luego sufre más reacciones enzimáticas para formar D-Fructosa-6-fosfato . Esta vía es parte del proceso glucolítico, que es esencial para la producción de energía en las células. El derivado fenilosa zona puede ejercer sus efectos interfiriendo con estas vías metabólicas, lo que lleva a diversos resultados fisiológicos.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Stereochemical Differences
D-Allose phenylosazone is structurally compared to phenylosazones of other aldohexoses and ketohexoses, such as D-glucose, D-galactose, D-fructose, and D-psicose (D-allulose). Key differences arise from the configuration of hydroxyl groups:
- D-Allose vs. D-Glucose : D-Allose differs from D-glucose at the C-3 position (axial hydroxyl in D-allose vs. equatorial in D-glucose). This results in distinct phenylosazone melting points and crystal morphologies .
- D-Allose vs. D-Psicose (D-Allulose): D-Psicose is a ketohexose (C-3 ketone) and forms a phenylosazone with a different hydrazone linkage pattern. Unlike this compound, D-psicose phenylosazone lacks an anomeric hydroxyl group, altering its solubility and reactivity .
Physicochemical Properties
| Property | This compound | D-Glucose Phenylosazone | D-Psicose Phenylosazone |
|---|---|---|---|
| Melting Point (°C) | 198–200 (decomp.) | 205–208 | 185–188 |
| Solubility in Water | Low | Moderate | Low |
| Crystalline Structure | Needle-like | Prismatic | Plate-like |
| Specific Rotation (°) | +34.5 (c = 1, H₂O) | +52.0 (c = 1, H₂O) | +28.0 (c = 1, H₂O) |
Data compiled from studies on sugar osazones .
Research Findings and Challenges
Recent studies highlight the unique conformational stability of this compound in ligand-binding proteins, such as the D-allose binding protein (PDB: 1gud vs. 1rpj), which undergoes a 4.0 Å RMSD shift upon ligand binding . Challenges in industrial applications include the high cost of D-allose production and the need for optimized enzymatic systems to scale phenylosazone synthesis .
Q & A
Q. What strategies enhance reproducibility in this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


